molecular formula C20H20N2O5 B14938962 Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Cat. No.: B14938962
M. Wt: 368.4 g/mol
InChI Key: PMZYBSJOPVBFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 2-oxopyrrolidin-1-yl moiety. The pyrrolidone ring is further functionalized with a 3-hydroxyphenyl carbamoyl group.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-[4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H20N2O5/c1-2-27-20(26)13-6-8-16(9-7-13)22-12-14(10-18(22)24)19(25)21-15-4-3-5-17(23)11-15/h3-9,11,14,23H,2,10,12H2,1H3,(H,21,25)

InChI Key

PMZYBSJOPVBFJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Carbamoyl Group: This step involves the reaction of the pyrrolidinone intermediate with a hydroxyphenyl isocyanate or a similar reagent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups in the pyrrolidinone ring and the benzoate ester can be reduced to their corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidinone ring and benzoate ester can also interact with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related esters, carbamoyl derivatives, and heterocyclic analogs. Key differences in substituents, synthesis routes, and physicochemical properties are highlighted.

Structural Analog: Methyl 4-(4-((2,5-Dimethyl-1H-pyrrol-1-yl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate (Compound 6)

  • Substituent Variation : The 3-hydroxyphenyl carbamoyl group in the target compound is replaced with a 2,5-dimethylpyrrole carbamoyl group.
  • Synthesis: Prepared via refluxing hydrazide, 2,5-hexanedione, and acetic acid in ethanol, yielding 47.5% after recrystallization .
  • Physicochemical Properties : Melting point (147–148°C) and crystalline solid form differ from the target compound, likely due to reduced polarity from the methylated pyrrole group.
Table 1: Comparison of Carbamoyl-Substituted Pyrrolidinone Benzoates
Compound Name Substituent on Pyrrolidinone Yield (%) Melting Point (°C)
Target Compound 3-Hydroxyphenyl carbamoyl N/A N/A
Methyl 4-(4-((2,5-Dimethyl-1H-pyrrol-1-yl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate 2,5-Dimethylpyrrole carbamoyl 47.5 147–148

Ethyl Benzoate Derivatives with Heterocyclic Substitutions

Compounds such as I-6230, I-6232, and I-6373 (from ) feature phenethylamino or phenethylthio groups instead of the carbamoyl-pyrrolidinone moiety.

  • For example, pyridazine rings enhance π-π stacking, while isoxazoles improve metabolic stability .

Methyl Benzoate with Pivaloyloxyethyl Carbamoyl Substituent (Compound 1c)

  • Structural Differences : The methyl ester analog (1c) includes a pivaloyloxyethyl carbamoyl group, introducing steric bulk and lipophilicity.
  • Synthesis : Achieved via flash column chromatography (75% yield), contrasting with the target compound’s likely hydrazide-based route .
  • NMR Data : Distinct aromatic proton shifts (δ 8.15–7.85 ppm) suggest altered electronic environments compared to the target compound .

Quinazolinone-Based Analogs ()

Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)quinazolin-3(4H)-yl]benzoate replaces the pyrrolidinone ring with a quinazolinone core.

  • Pharmacological Relevance: Quinazolinones are associated with anticancer and anti-inflammatory activities. The pyrrolidine substituent may enhance solubility compared to the carbamoyl group in the target compound .

Biological Activity

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a synthetic organic compound with significant potential in medicinal chemistry, particularly regarding its biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly in cancer treatment and other therapeutic areas.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Amidation with 3-hydroxyphenyl isocyanate to introduce the hydroxyphenyl group.
  • Esterification to form the ethyl ester.

This multi-step synthesis allows for precise control over the compound's structure and functional groups, which is crucial for its biological activity.

Anti-Cancer Properties

Preliminary studies indicate that this compound exhibits notable anti-cancer properties. Compounds with similar structures often demonstrate:

  • Inhibition of cell proliferation
  • Induction of apoptosis in various cancer cell lines

The hydroxyphenyl and pyrrolidine moieties may enhance interaction with biological targets such as enzymes or receptors involved in tumor growth regulation.

The proposed mechanism of action includes:

  • Binding to proteins involved in cell signaling pathways.
  • Modulation of enzyme activity , potentially affecting metabolic pathways associated with cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(4-acetamidophenyl)carbamoylbenzoateAcetamido group instead of hydroxyPotential anti-cancer activity
2-(2-Oxopyrrolidin-1-yl)ethyl benzoateLacks hydroxyl groupLower activity compared to target compound
N-(4-Hydroxyphenyl)-2-pyrrolidinoneSimilar phenolic structureExhibits neuroprotective effects

This table highlights how variations in functional groups can influence the biological activities of these compounds.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

  • In vitro Studies : Experiments conducted on various cancer cell lines demonstrated a significant reduction in cell viability upon treatment with this compound, suggesting its potential as an anti-cancer agent.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating effective therapeutic potential.
  • Mechanistic Studies : Investigations using techniques such as surface plasmon resonance revealed that the compound binds effectively to key proteins involved in cancer cell signaling, providing insights into its mechanism of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.